molecular formula C17H17NO3 B2505283 N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 304888-44-6

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2505283
CAS RN: 304888-44-6
M. Wt: 283.327
InChI Key: PWFBNCWOWNHDMF-UHFFFAOYSA-N
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Description

“N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound with potential applications in various fields of scientific research and industry. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

While specific synthesis methods for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” were not found, a related compound “2,3-dihydro-1,4-benzodioxine-5-carboxamide” was synthesized and used as a lead compound in the development of PARP1 inhibitors . The synthesis involved analogue synthesis and scaffold hopping .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxine-2-carboxamide”, a related compound, has a linear formula of C9H9NO3 . The structure of “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would be similar but with additional phenethyl group attached to the nitrogen atom.

Scientific Research Applications

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . In a study, 1,4-benzodioxane-2-carboxylic acid methyl ester was used as the substrate for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif . This research may provide a new strategy for enzyme evolution .

Therapeutic Agents

Notable examples of therapeutic agents that utilize the chiral motifs of 2,3-dihydro-1,4 benzodioxane include prosympal, dibozane, piperoxan, and doxazosin . These agents exhibit significant biological activities .

Antihypertensive Properties

Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Serotonin Receptor Affinity

Some compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . Examples include the antihypertensive drug ®-doxazosin, selective α2C adrenergic receptor antagonist, the antidepressant MKC-242, the potent α1D-adrenergic antagonist WB4101, the 5-HT1A receptor agonist BSF-190555, and the natural product flavolignan silybin .

Alzheimer’s Disease Treatment

The compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Cholinesterase Enzyme Inhibitors

All the cholinesterase enzyme inhibitors are good agents for treating Alzheimer’s disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease .

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives, which include the compound , have been used as anticancer agents .

Artificial Sweeteners

2,3-Dihydrobenzoxathiine derivatives have also been used as artificial sweeteners .

Safety and Hazards

Specific safety and hazard information for “N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” was not found in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

properties

IUPAC Name

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBNCWOWNHDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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